4-Phenyl-5-propyl-thiazol-2-ylamine is a compound that belongs to the thiazole family, characterized by a thiazole ring structure with a phenyl and a propyl substituent. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The compound can be synthesized through various chemical reactions involving thiazole derivatives and is often studied in the context of its synthetic routes and biological applications. Its IUPAC name is 4-phenyl-5-propyl-1,3-thiazol-2-amine.
4-Phenyl-5-propyl-thiazol-2-ylamine is classified as an organic compound and falls under the category of heterocyclic compounds due to the presence of nitrogen and sulfur in the thiazole ring. It is also categorized as an amine because of the amino group (-NH2) attached to the thiazole ring.
The synthesis of 4-Phenyl-5-propyl-thiazol-2-ylamine typically involves several steps:
The synthesis may involve specific reaction conditions such as temperature control, choice of solvents (e.g., ethanol or dimethylformamide), and reagents (e.g., halogens for cyclization) to ensure high yields and purity of the final product .
The molecular structure of 4-Phenyl-5-propyl-thiazol-2-ylamine includes:
The chemical formula for this compound is , and its InChI representation is InChI=1S/C12H14N2S/c1-2-6-10-11(14-12(13)15-10)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H2,13,14).
The compound's molecular weight is approximately 218.32 g/mol. The structure can be visualized using molecular modeling software, which can depict bond angles and distances crucial for understanding its reactivity.
4-Phenyl-5-propyl-thiazol-2-ylamine can participate in various chemical reactions:
The specific conditions for these reactions (temperature, solvent choice, etc.) play a vital role in determining the yield and selectivity of products formed during these processes.
The mechanism of action for 4-Phenyl-5-propyl-thiazol-2-ylamine involves its interaction with biological targets at the molecular level:
Research indicates that compounds with similar structures exhibit significant biological activities, supporting further investigation into their therapeutic potential.
4-Phenyl-5-propyl-thiazol-2-ylamine typically exists as a solid under standard conditions. Its melting point and boiling point may vary based on purity and specific synthesis methods used.
The compound is expected to exhibit moderate solubility in organic solvents due to its hydrophobic phenyl group while being less soluble in water due to its larger molecular size.
Relevant data regarding its stability under various pH conditions or temperatures could provide insights into its handling during synthesis or application.
4-Phenyl-5-propyl-thiazol-2-ylamine has several applications in scientific research:
The construction of the thiazole core in 4-phenyl-5-propyl-thiazol-2-ylamine (CAS 676348-30-4) primarily relies on Hantzsch thiazole synthesis, a robust cyclocondensation reaction between α-halocarbonyl compounds and thiourea derivatives. This method offers exceptional versatility for introducing substituents at specific ring positions. The general mechanism involves:
For 4-phenyl-5-propyl-thiazol-2-ylamine, optimized protocols use 1-(4-phenylthiazol-2-yl)propan-1-one as the α-haloketone precursor and thiourea in anhydrous ethanol. Critical parameters include:
Alternative cyclization methods include:
Table 1: Cyclization Conditions and Yields for Thiazole Ring Formation
| Method | Catalyst/Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hantzsch (Standard) | Ethanol (anhydrous) | 78°C | 8 h | 75–82% |
| Silver(I)-mediated | Ag₂O/Acetonitrile | 50°C | 4 h | 65–72% |
| Solid-phase | DMF/Cs₂CO₃ | RT | 12 h | 88–92% |
Phenyl Group Modifications:The phenyl ring at C4 undergoes electrophilic aromatic substitution (EAS) under controlled conditions. Key reactions include:
Propyl Chain Functionalization:The C5 propyl group’s reactivity enables diversification:
Table 2: Substituent Effects on Functionalization Efficiency
| Reaction Type | Reagents/Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Phenyl Nitration | HNO₃/AcOH, 0°C, 2 h | meta > para (9:1) | 85% |
| Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C | Biaryl at C4 | 78–90% |
| Propyl Oxidation | KMnO₄, acetone/H₂O, 60°C | Terminal carboxyl | 65% |
| Propyl Bromination | NBS, AIBN, CCl₄, reflux | C3 position | 70% |
Cross-Coupling for C4-Aryl Diversification:Palladium-catalyzed couplings are pivotal for synthesizing 4-aryl variants. Key optimizations include:
N-Arylation at C2-Amino Group:Buchwald-Hartwig amination couples the 2-amino group with aryl halides:
Continuous Flow Cyclization:Adopting flow chemistry enhances thiazole ring formation:
Table 3: Optimized Parameters for Key Coupling Reactions
| Reaction | Optimal Conditions | Conversion | Selectivity |
|---|---|---|---|
| Suzuki-Miyaura (C4) | Pd₂(dba)₃/XPhos, K₃PO₄, MeCN/H₂O, 80°C | 95% | 93% |
| Buchwald-Hartwig (N2) | Pd(OAc)₂/BINAP, Cs₂CO₃, toluene, 110°C | 88% | 90% |
| Flow Hantzsch | EtOH, 70°C, 10 min residence time | 98% | 96% |
| Ag(I)-oxidative coupling | Ag₂O (0.5 equiv), MeCN, 50°C, N₂ atmosphere | 92% | 88% |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8